![molecular formula C29H34N4O7S B2853474 N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide CAS No. 896682-20-5](/img/structure/B2853474.png)
N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
カタログ番号:
B2853474
CAS番号:
896682-20-5
分子量:
582.67
InChIキー:
YJVUKRUAYWVQHA-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used. .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It might also include studying its spectroscopic properties .科学的研究の応用
Pharmacokinetics and Antibacterial Activity
- Research on the pharmacokinetics and antibacterial combination of sulfamoxole and trimethoprim (CN 3123) has shown promising results in treating various bacterial infections without significant side effects. The compatibility and efficacy of such combinations underline the importance of understanding the pharmacological interactions and metabolic pathways of complex chemical compounds in developing effective treatments for bacterial infections (Etzel & Wesenberg, 1976).
Biomonitoring and Metabolism
- The study on biomonitoring of heterocyclic aromatic amine metabolites in human urine demonstrates the potential health risks associated with exposure to certain chemicals found in cooked meats. This research emphasizes the need for developing biomonitoring techniques to assess human exposure to potentially harmful compounds and understand their metabolism and excretion pathways (Stillwell et al., 1999).
Antioxidant Therapy and Oxidative Stress
- Antioxidant therapy has been evaluated for its potential to attenuate oxidative stress caused by certain treatments, such as benzonidazole in chronic Chagas' heart disease. This area of research highlights the role of oxidative stress in disease progression and the therapeutic potential of antioxidants in mitigating such effects, showcasing the intersection of chemical compounds, drug therapy, and oxidative biology (Ribeiro et al., 2010).
Drug-induced Ocular Effects
- A case study on bilateral angle-closure glaucoma induced by sulfamethoxazole-trimethoprim highlights the critical need for awareness of drug-induced adverse reactions. Understanding the molecular mechanisms underlying such reactions can inform safer drug design and usage guidelines, particularly in the context of compounds with extensive systemic effects (Spadoni et al., 2007).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O7S/c1-2-3-10-30-27(35)16-41-29-32-21-14-25-24(39-18-40-25)13-20(21)28(36)33(29)11-6-4-5-7-26(34)31-15-19-8-9-22-23(12-19)38-17-37-22/h8-9,12-14H,2-7,10-11,15-18H2,1H3,(H,30,35)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVUKRUAYWVQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCC4=CC5=C(C=C4)OCO5)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(5-methylisoxa...
Cat. No.: B2853393
CAS No.: 1286710-01-7
1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-(3-methylb...
Cat. No.: B2853398
CAS No.: 385392-35-8
2-Amino-4-bromo-6-chlorobenzoic acid
Cat. No.: B2853400
CAS No.: 1263280-51-8
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclohex-3-enecar...
Cat. No.: B2853401
CAS No.: 1795299-72-7

![1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2853398.png)
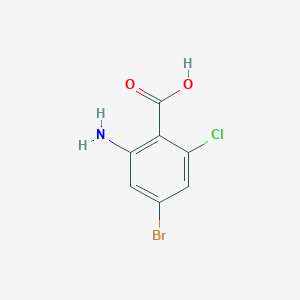

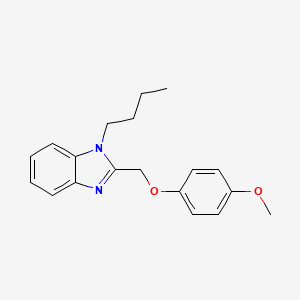
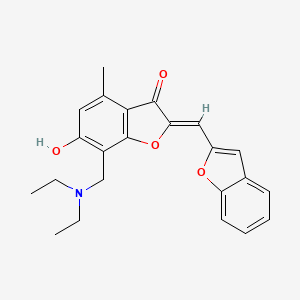
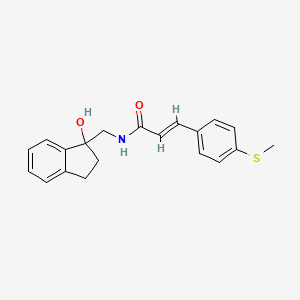
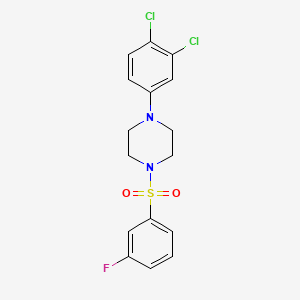

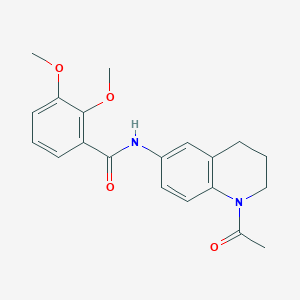

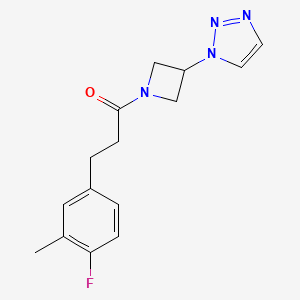
![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2853413.png)

